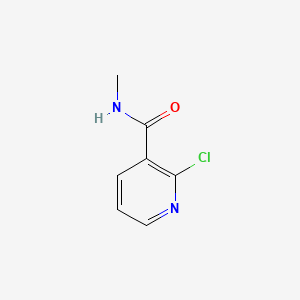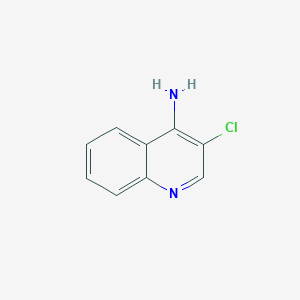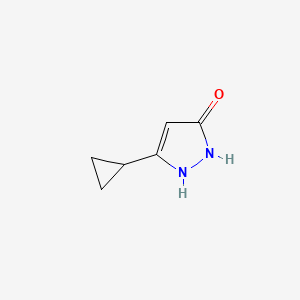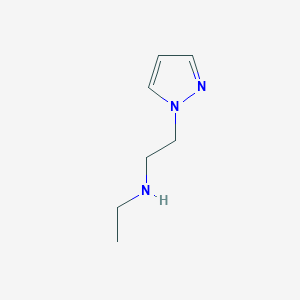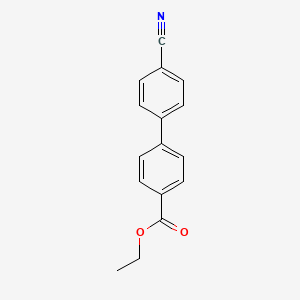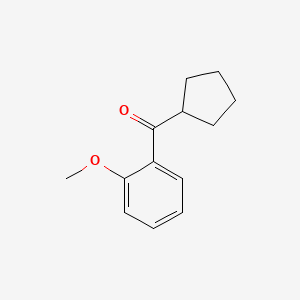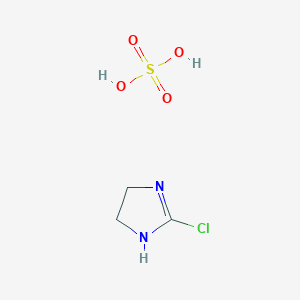![molecular formula C6H5N3O B1601529 1H-ピラゾロ[4,3-b]ピリジン-7-オール CAS No. 94220-42-5](/img/structure/B1601529.png)
1H-ピラゾロ[4,3-b]ピリジン-7-オール
概要
説明
1H-Pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a hydroxyl group attached at the seventh position. The unique structure of 1H-pyrazolo[4,3-b]pyridin-7-ol makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
科学的研究の応用
1H-Pyrazolo[4,3-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
Target of Action
The primary target of 1H-pyrazolo[4,3-b]pyridin-7-ol is the soluble guanylyl cyclase (sGC), a heme-dependent enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a key secondary messenger involved in various physiological processes.
Mode of Action
1H-pyrazolo[4,3-b]pyridin-7-ol acts as an agonist of sGC . It binds to the enzyme in a manner that requires the presence of a reduced heme moiety associated with sGC . This binding stimulates the enzyme, leading to an increase in the production of cGMP .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. One of the key pathways influenced is the cGMP-dependent protein kinase pathway. The elevated cGMP levels lead to the activation of this kinase, which in turn phosphorylates various proteins, leading to their activation or deactivation . For instance, the compound elevates the cGMP-responsive phosphorylation of the protein VASP at Ser 239 .
Result of Action
The result of the action of 1H-pyrazolo[4,3-b]pyridin-7-ol is the modulation of cellular processes regulated by cGMP. By increasing the levels of cGMP, the compound can influence various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridin-7-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 5-aminopyrazole and α,β-unsaturated carbonyl compounds can lead to the formation of the pyrazolopyridine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrazolopyridine scaffold .
Industrial Production Methods: Industrial production of 1H-pyrazolo[4,3-b]pyridin-7-ol typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
化学反応の分析
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced forms of the compound .
類似化合物との比較
1H-Pyrazolo[4,3-b]pyridin-7-ol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrazolo[1,5-a]pyridine: This compound features a different fusion of the pyrazole and pyridine rings, resulting in unique reactivity and applications.
The uniqueness of 1H-pyrazolo[4,3-b]pyridin-7-ol lies in its specific ring fusion and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers .
特性
IUPAC Name |
1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUJQGKAQGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548300 | |
| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-42-5 | |
| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


